Welcome to the BenchChem Online Store!
molecular formula C12H13ClFNO B8277102 (5-Chloro-2-fluorophenyl)(piperidin-4-yl)methanone

(5-Chloro-2-fluorophenyl)(piperidin-4-yl)methanone

Cat. No. B8277102
M. Wt: 241.69 g/mol
InChI Key: KRPBZWPBOUXLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181249B2

Procedure details

A solution of tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate (287.9 mg, 0.843 mmol) in dioxane (2.41 mL) was treated with HCl (2.11 mL, 8.43 mmol) at rt and the resulting reaction mixture was stirred overnight. The reaction mixture was diluted with hexanes and filtered by suction to afford (5-chloro-2-fluorophenyl)(piperidin-4-yl)methanone as its HCl salt (146 mg, 62.3%) as a yellow solid. ESI-MS m/z [M+H]+242.20.
Quantity
287.9 mg
Type
reactant
Reaction Step One
Name
Quantity
2.11 mL
Type
reactant
Reaction Step One
Quantity
2.41 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
62.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:23])=[C:6]([CH:22]=1)[C:7]([CH:9]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1)=[O:8].[ClH:24]>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:23])=[C:6]([C:7]([CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[O:8])[CH:22]=1.[ClH:24]

Inputs

Step One
Name
Quantity
287.9 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C1)F
Name
Quantity
2.11 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.41 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered by suction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(=O)C1CCNCC1)F
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 146 mg
YIELD: PERCENTYIELD 62.3%
YIELD: CALCULATEDPERCENTYIELD 475%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.